N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

Catalog No.
S549098
CAS No.
1360433-93-7
M.F
C35H37N5O6S2
M. Wt
687.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2...

CAS Number

1360433-93-7

Product Name

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

IUPAC Name

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C35H37N5O6S2

Molecular Weight

687.8 g/mol

InChI

InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+;

InChI Key

SIJKXSMUXNJNQM-HRNDJLQDSA-N

SMILES

O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O

Solubility

Soluble in DMSO, not in water

Synonyms

KW2450; KW-2450; KW 2450.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54

Description

The exact mass of the compound 2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1) is 687.2185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid is a complex organic compound with significant potential in medicinal chemistry. It features a diverse structure that includes a thiophene ring, a piperazine moiety, and an indazole derivative, which contribute to its biological properties. The compound is characterized by its unique combination of functional groups that may enhance its pharmacological activity.

Involving this compound primarily focus on its synthesis and modification. The presence of the carboxamide group allows for potential reactions such as acylation, amidation, and coupling reactions with various electrophiles. Additionally, the thiophene and indazole rings can participate in electrophilic aromatic substitution reactions, which can be utilized to introduce further functional groups or modify existing ones.

This compound exhibits promising biological activity, particularly in the field of antibacterial research. It is structurally related to oxazolidinones, a class of antibiotics known for inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. Preliminary studies suggest that it may possess antibacterial properties similar to those of established drugs like eperezolid, making it a candidate for further pharmacological evaluation .

The synthesis of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid can be achieved through multiple steps:

  • Formation of the Thiophene Ring: Starting from commercially available thiophene derivatives, a carboxamide group can be introduced via reaction with appropriate amines.
  • Piperazine Modification: The piperazine moiety can be synthesized through cyclization reactions involving dihaloalkanes and amines.
  • Indazole Incorporation: The indazole derivative can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling: The final product can be obtained by coupling the modified piperazine with the thiophene and indazole components using standard coupling reagents.

Each step requires careful optimization to ensure high yields and purity of the final compound.

The primary applications of this compound lie in medicinal chemistry, particularly as a potential antibacterial agent. Its structural characteristics suggest it could be effective against various bacterial strains, including those resistant to conventional antibiotics. Additionally, it may serve as a lead compound for further modifications aimed at enhancing its efficacy and reducing toxicity.

Interaction studies are crucial for understanding the pharmacodynamics of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid. Preliminary investigations should focus on:

  • Binding Affinity: Assessing how well the compound binds to bacterial ribosomes compared to established antibiotics.
  • Synergistic Effects: Evaluating its efficacy in combination with other antibiotics to determine if it enhances antibacterial activity.
  • Metabolic Stability: Studying how the compound is metabolized in biological systems to predict its pharmacokinetics.

Several compounds share structural similarities with N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
EperezolidOxazolidinone coreAntibacterial
LinezolidOxazolidinone coreBroad-spectrum antibiotic
TedizolidOxazolidinone coreAntibacterial
ClindamycinLincosamide structureAntibacterial

Uniqueness: The unique combination of the thiophene ring, piperazine moiety, and indazole derivative distinguishes this compound from others in its class. Its potential for novel interactions with bacterial ribosomes may offer advantages over existing antibiotics.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

687.21852626 g/mol

Monoisotopic Mass

687.21852626 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2TRH1EX32K

Dates

Modify: 2023-07-15
1: Schwartz G, Dickson M, LoRusso P, Sausville E, Maekawa Y, Watanabe Y, Kashima N, Nakashima D, Akinaga S. Pre-clinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with IGF-1R/IR selectivity. Cancer Sci. 2016 Feb 6. doi: 10.1111/cas.12906. [Epub ahead of print] PubMed PMID: 26850678.
2: Kai K, Kondo K, Wang X, Xie X, Pitner MK, Reyes ME, Torres-Adorno AM, Masuda H, Hortobagyi GN, Bartholomeusz C, Saya H, Tripathy D, Sen S, Ueno NT. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases. Mol Cancer Ther. 2015 Dec;14(12):2687-99. doi: 10.1158/1535-7163.MCT-15-0096. Epub 2015 Oct 6. PubMed PMID: 26443806; PubMed Central PMCID: PMC4674309.
3: Williams R. Discontinued in 2013: oncology drugs. Expert Opin Investig Drugs. 2015 Jan;24(1):95-110. Epub 2014 Oct 14. PubMed PMID: 25315907.
4: Balasubramanian S, Allen JD, Kanitkar A, Boldor D. Oil extraction from Scenedesmus obliquus using a continuous microwave system--design, optimization, and quality characterization. Bioresour Technol. 2011 Feb;102(3):3396-403. doi: 10.1016/j.biortech.2010.09.119. Epub 2010 Oct 8. PubMed PMID: 20980140.
5: Reddy TS, Bazan NG. Arachidonic acid, stearic acid, and diacylglycerol accumulation correlates with the loss of phosphatidylinositol 4,5-bisphosphate in cerebrum 2 seconds after electroconvulsive shock: complete reversion of changes 5 minutes after stimulation. J Neurosci Res. 1987;18(3):449-55. PubMed PMID: 2830409.
6: Miller AL. Regional glucose and beta-hydroxybutyrate use by developing rat brain. Metab Brain Dis. 1986 Mar;1(1):53-61. PubMed PMID: 3508236.
7: Ikarashi Y, Sasahara T, Maruyama Y. [A simple method for determination of choline (Ch) and acetylcholine (ACh) in rat brain regions using high-performance liquid chromatography with electrochemical detection (HPLC-ED)]. Nihon Yakurigaku Zasshi. 1984 Dec;84(6):529-36. Japanese. PubMed PMID: 6549170.

Explore Compound Types